Carboxy Pioglitazone (M-V)

Description

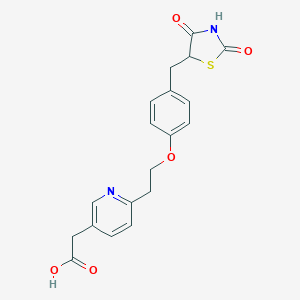

Structure

3D Structure

Properties

IUPAC Name |

2-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S/c22-17(23)10-13-1-4-14(20-11-13)7-8-26-15-5-2-12(3-6-15)9-16-18(24)21-19(25)27-16/h1-6,11,16H,7-10H2,(H,22,23)(H,21,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQJTMMAMWFMQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435149 | |

| Record name | Pioglitazone Metabolite M5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146062-48-8 | |

| Record name | 3-Pyridineacetic acid, 6-(2-(4-((2,4-dioxo-5-thiazolidinyl)methyl)phenoxy)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146062488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pioglitazone Metabolite M5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PYRIDINEACETIC ACID, 6-(2-(4-((2,4-DIOXO-5-THIAZOLIDINYL)METHYL)PHENOXY)ETHYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK29UX2P6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Formation and Biotransformation of Carboxy Pioglitazone M V

Pioglitazone (B448) Biotransformation in Preclinical Species

Pioglitazone undergoes extensive hepatic metabolism following administration. drugbank.comfda.govpharmgkb.org Studies in preclinical animal models, including rats, dogs, mice, and monkeys, have been instrumental in identifying the primary metabolic pathways. nih.govuni-lj.sinih.govnih.gov While the majority of the administered dose is typically excreted in the feces in rodents and dogs, monkeys exhibit a higher degree of urinary excretion. uni-lj.si The biotransformation of pioglitazone results in at least six identified metabolites, designated M-I through M-VI. pharmgkb.orgnih.govresearchgate.net

Phase I Metabolic Reactions of Pioglitazone (e.g., Hydroxylation, Oxidation)

The initial phase of pioglitazone metabolism is characterized by oxidative reactions, primarily hydroxylation and oxidation, which modify the parent drug structure. drugbank.comfda.govpharmgkb.orguoa.grfda.gov These Phase I reactions are responsible for creating a portfolio of metabolites, several of which are pharmacologically active. fda.govpharmgkb.orghres.ca

Key metabolic transformations identified in preclinical species include:

Hydroxylation: The hydroxylation of aliphatic methylene (B1212753) groups on the pioglitazone molecule leads to the formation of M-II and M-IV (hydroxy derivatives). fda.govnih.govresearchgate.nethres.ca

Oxidation: The secondary alcohol metabolite, M-IV, can be further oxidized to its corresponding keto derivative, M-III. fda.govnih.govresearchgate.nethres.ca Another significant oxidative pathway involves the ethyl group attached to the pyridine (B92270) ring, which ultimately leads to the formation of M-V and M-VI. nih.govresearchgate.netuoa.gr

Ether Cleavage: A minor pathway involves the cleavage of the aliphatic C-O ether bond, resulting in the metabolite M-I. nih.govresearchgate.net

Table 1: Key Identified Metabolites of Pioglitazone An interactive table summarizing the primary metabolites of pioglitazone identified in research studies.

| Metabolite ID | Chemical Name / Description | Formation Pathway | Reference |

| M-I | (+/-)-5-(p-hydroxybenzyl)-2-4-thiazolidinedione | Cleavage of aliphatic C-O bond | nih.gov, researchgate.net |

| M-II | (+/-)-5-[p-[2-(5-ethyl-2-pyridyl)-2-hydroxyethoxy]benzyl]-2,4-thiazolidinedione | Hydroxylation of aliphatic methylene group | nih.gov, researchgate.net |

| M-III | (+/-)-5-[p-[2-(5-acetyl-2-pyridyl)ethoxy]benzyl]2,4-thiazolidinedione | Oxidation of M-IV | nih.gov, researchgate.net |

| M-IV | (+/-)-5-[p-[2-[5-(1-hydroxyethyl)-2-pyridyl]ethoxy]benzyl]-2,4-thiazolidinedione | Hydroxylation of aliphatic methylene group | nih.gov, researchgate.net |

| M-V | (+/-)-5-[p-[2-(5-carboxymethyl-2-pyridyl)ethoxy]-benzyl]-2,4-thiazolidinedione | Oxidation of the ethyl group | nih.gov, researchgate.net |

| M-VI | (+/-)-5-[p-[2-(5-carboxy-2-pyridyl)ethoxy]benzyl]-2,4-thiazolidinedione | Oxidation of M-IV or from M-V | nih.gov, researchgate.net, uoa.gr |

Cytochrome P450 Enzyme Isoform Contributions to Pioglitazone Metabolism (e.g., CYP2C8, CYP3A4, CYP1A2, CYP2D6)

The metabolic conversion of pioglitazone is mediated by several isoforms of the cytochrome P450 (CYP) enzyme system. fda.govresearchgate.netscispace.com In vitro studies using human liver microsomes and recombinant CYP isoforms have identified CYP2C8 as the primary enzyme responsible for pioglitazone metabolism. fda.govnih.govnih.govresearchgate.net CYP3A4 also contributes, though generally to a lesser extent. drugbank.comnih.govresearchgate.net

Further research has indicated potential roles for other CYP isoforms. One in vitro study identified CYP1A2 and CYP2D6, alongside CYP2C8, as major contributors to the formation of the M-IV metabolite, while suggesting CYP3A4 was not significantly involved in this specific pathway. pharmgkb.orgnih.gov Contributions from the extrahepatic isoform CYP1A1 have also been suggested. drugbank.comfda.govfda.gov Conversely, isoforms such as CYP2A6, CYP2B6, CYP2C9, CYP2C19, and CYP2E1 appear to have minimal or no role in pioglitazone's primary metabolism. nih.gov

Table 2: In Vitro Contributions of Cytochrome P450 Isoforms to Pioglitazone Metabolism An interactive table detailing the roles of various CYP450 enzymes in the biotransformation of pioglitazone.

| CYP Isoform | Observed Role in Pioglitazone Metabolism | Reference |

| CYP2C8 | Major contributor to overall metabolism and M-IV formation. | drugbank.com, nih.gov, nih.gov, pharmgkb.org, researchgate.net |

| CYP3A4 | Contributes to overall metabolism, but to a lesser extent than CYP2C8. | drugbank.com, nih.gov, fda.gov, researchgate.net |

| CYP1A2 | Identified as a major contributor to M-IV formation in vitro. | nih.gov, pharmgkb.org |

| CYP2D6 | Identified as a major contributor to M-IV formation in vitro. | nih.gov, pharmgkb.org |

| CYP1A1 | Suggested extrahepatic contribution. | drugbank.com, fda.gov, fda.gov |

| Others | (CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2E1) Showed minor or no quantifiable effect. | nih.gov |

Specific Formation Pathways of Carboxy Pioglitazone (M-V)

The formation of Carboxy Pioglitazone (M-V) is a key event in the metabolic cascade of the parent drug. This process involves specific oxidative reactions targeting the ethyl side chain of the molecule.

Oxidative Metabolism of the Ethyl Group Leading to M-V

Metabolite M-V, identified as (+/-)-5-[p-[2-(5-carboxymethyl-2-pyridyl)ethoxy]-benzyl]-2,4-thiazolidinedione, is formed through the oxidation of the ethyl group on the pyridine ring of pioglitazone. nih.govresearchgate.netuoa.gr This transformation represents a significant pathway in the drug's biotransformation. pharmgkb.org In human urine, M-V is the most abundant metabolite, indicating this is a major metabolic route in humans. hres.cahres.ca

Sequential Biotransformation of Carboxy Pioglitazone (M-V) (e.g., Oxidation to M-VI)

Following its formation, M-V can undergo further biotransformation. Studies have identified a related metabolite, M-VI, which is (+/-)-5-[p-[2-(5-carboxy-2-pyridyl)ethoxy]benzyl]-2,4-thiazolidinedione. nih.govresearchgate.net The structural difference between M-V (-CH2COOH) and M-VI (-COOH) suggests a sequential oxidative relationship. The presence of both metabolites in urine, with M-V being the major species followed by M-VI, supports the existence of this metabolic progression. hres.cahres.ca Another study noted a pathway for the conversion of metabolite M-IV to M-VI, suggesting multiple routes can lead to the formation of the final carboxylic acid metabolite. uoa.gr

Table 3: Relative Abundance of Pioglitazone Metabolites in Human Urine An interactive table showing the percentage of key metabolites recovered in urine after oral administration of pioglitazone.

| Metabolite | Percentage of Dose Recovered in Urine | Reference |

| M-V | 12.4% | hres.ca, hres.ca |

| M-VI | 7.8% | hres.ca, hres.ca |

| M-IV | 5.8% | hres.ca, hres.ca |

Conjugation Pathways Involving Carboxy Pioglitazone (M-V)

After the initial Phase I oxidative reactions, pioglitazone and its metabolites can undergo Phase II conjugation reactions. drugbank.comfda.gov These reactions increase the water solubility of the compounds, facilitating their excretion. For carboxylic acid metabolites like M-V, conjugation can occur through several mechanisms. Research has specifically identified a taurine (B1682933) conjugate of M-V in preclinical studies involving rats and dogs. nih.govresearchgate.net This pathway involves the formation of a xenobiotic acyl-CoA thioester from the carboxylic acid group of M-V, which then conjugates with the amino acid taurine. acs.org Other metabolites, such as M-IV, have been found to form sulfate (B86663) conjugates. nih.govresearchgate.net Glucuronide conjugation is also a described pathway for pioglitazone metabolites in general. drugbank.comfda.govhres.ca

Taurine Conjugation of Carboxy Pioglitazone (M-V)

A key biotransformation pathway for Carboxy Pioglitazone (M-V) is conjugation with the amino acid taurine. This process represents a Phase II metabolic reaction, which typically follows the initial Phase I oxidation that forms M-V. The conjugation of a xenobiotic carboxylic acid like M-V with an endogenous compound such as taurine generally serves to increase its water solubility, thereby facilitating its excretion from the body.

The formation of amino acid conjugates from xenobiotic carboxylic acids is understood to be a two-step process. acs.org It begins with the activation of the carboxylic acid to a reactive coenzyme A (CoA) thioester intermediate. acs.org This xenobiotic-CoA conjugate then reacts with an amino acid, in this case taurine, to form the final conjugate. acs.org

The taurine conjugate of M-V has been specifically identified in animal studies. In studies with dogs, the taurine conjugate of M-V was determined to be one of the major radioactive components present in bile, indicating that this is a significant route of elimination in this species. researchgate.netresearchgate.netnih.gov Similarly, research in rats has shown that carboxylic acid metabolites of pioglitazone, including the precursor to M-V, are conjugated with taurine. nih.gov This pathway highlights a species-specific difference in the metabolic fate and excretion route of pioglitazone metabolites.

Preclinical Disposition and Pharmacokinetic Research of Carboxy Pioglitazone M V

Species-Specific Disposition Profiles of Carboxy Pioglitazone (B448) (M-V) (e.g., Rat, Dog, Monkey Models)

The disposition of pioglitazone and its metabolites, including Carboxy Pioglitazone (M-V), has been investigated in several preclinical species to understand its pharmacokinetic profile.

Plasma Concentration-Time Profiles of Carboxy Pioglitazone (M-V) in Preclinical Models

Detailed plasma concentration-time profiles specifically for Carboxy Pioglitazone (M-V) in rats, dogs, and monkeys are not extensively documented in publicly available literature. Research has predominantly centered on the parent drug, pioglitazone, and its pharmacologically active metabolites (M-II, M-III, and M-IV).

However, studies using radiolabeled [3H]pioglitazone in rats have detected the presence of M-V in plasma. nih.gov Following oral administration of pioglitazone to rats, the peak plasma concentration of the parent drug is reached at approximately 4 hours. researchgate.net While specific kinetic parameters for M-V are not provided, it is identified as a circulating metabolite. nih.gov Similarly, in dogs, M-V has been detected in plasma following oral dosing with pioglitazone. nih.gov

Relative Abundance of Carboxy Pioglitazone (M-V) Compared to Parent Pioglitazone and Other Metabolites in Preclinical Biological Matrices

The relative abundance of Carboxy Pioglitazone (M-V) varies between species and biological matrices. In general, the focus of many quantitative studies has been on the active metabolites of pioglitazone.

In rats, after oral administration of pioglitazone, the majority of the radioactivity in plasma for the initial 8 hours is attributed to the parent drug. nih.gov While M-V is formed, its concentration relative to pioglitazone and the active metabolites in plasma is not explicitly quantified in available studies. nih.gov

In dogs, the metabolic profile differs. While the parent drug and other metabolites are present, Carboxy Pioglitazone (M-V) and its taurine (B1682933) conjugate have been identified as the major radioactive components in dog bile, suggesting that biliary excretion is a significant pathway for this metabolite in this species. nih.gov This indicates a potentially higher relative abundance in the biliary system of dogs compared to other matrices or species.

Information regarding the relative abundance of Carboxy Pioglitazone (M-V) in monkeys is limited in the available scientific literature.

Elimination and Excretion Pathways of Carboxy Pioglitazone (M-V)

The elimination of Carboxy Pioglitazone (M-V) occurs through various pathways, with notable species differences.

Biliary Excretion of Carboxy Pioglitazone (M-V) and its Conjugates in Preclinical Studies

Biliary excretion is a primary route of elimination for pioglitazone and its metabolites. In bile duct-cannulated rats receiving an oral dose of [3H]pioglitazone, approximately 36% of the dose was recovered in the bile within three days. nih.gov The pattern of metabolites in the bile was similar to that in the urine, and this included carboxylic acid derivatives such as M-V and their conjugates. nih.gov Specifically, taurine conjugates of carboxylic acid metabolites have been identified. nih.gov

In dogs, the role of biliary excretion for Carboxy Pioglitazone (M-V) is particularly prominent. Studies have shown that M-V and its taurine conjugate are the main radioactive components found in dog bile, highlighting this as a major elimination pathway in this species. nih.gov

In Vitro and Preclinical Pharmacological Investigations of Carboxy Pioglitazone M V

Nuclear Receptor Modulation by Carboxy Pioglitazone (B448) (M-V)

Detailed investigations into the direct modulatory effects of Carboxy Pioglitazone (M-V) on nuclear receptors are not extensively reported in peer-reviewed scientific literature.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Binding and Activation/Inhibition in Cellular Assays

The primary mechanism of action for the parent drug, pioglitazone, is the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). drugbank.com However, specific data from cellular assays detailing the binding affinity and subsequent activation or inhibition of PPARγ by Carboxy Pioglitazone (M-V) are not available in the reviewed scientific literature. While some commercial chemical suppliers describe the compound as a PPARγ agonist, scientific studies characterize M-V as an inactive metabolite, suggesting it does not significantly contribute to the pharmacological effects of pioglitazone via this pathway. cymitquimica.comnih.gov

Modulation of Other PPAR Isoforms (e.g., PPARα, PPARδ) by Carboxy Pioglitazone (M-V)

There is no available data from in vitro studies to suggest that Carboxy Pioglitazone (M-V) modulates the activity of other PPAR isoforms, such as PPARα or PPARδ. Research has focused on the parent drug, pioglitazone, which is known to be a selective PPARγ agonist with some weak affinity for PPARα. nih.govechemi.com

Interactions with Other Nuclear Receptors in In Vitro Systems

Scientific literature lacks reports on the interaction of Carboxy Pioglitazone (M-V) with other nuclear receptors in in vitro systems.

Cellular and Molecular Mechanisms of Action of Carboxy Pioglitazone (M-V) (In Vitro/Preclinical)

The cellular and molecular effects of Carboxy Pioglitazone (M-V) are not well-documented, consistent with its classification as an inactive metabolite.

Impact on Glucose and Lipid Metabolic Pathways in Cellular Models

There are no specific preclinical or in vitro studies detailing the direct impact of Carboxy Pioglitazone (M-V) on glucose and lipid metabolic pathways in cellular models. The improvements in glucose and lipid metabolism observed after pioglitazone administration are attributed to the parent drug and its major active metabolites, M-III and M-IV. pharmgkb.org

Effects on Gene Transcription and Protein Synthesis in In Vitro Systems

No studies were identified that specifically investigated the effects of Carboxy Pioglitazone (M-V) on gene transcription or protein synthesis in in vitro systems. Genotoxicity assays conducted on a panel of pioglitazone metabolites, including M-V, did not demonstrate any genotoxic potential at non-cytotoxic concentrations. uni-lj.si

Due to the absence of specific quantitative findings for Carboxy Pioglitazone (M-V) in the scientific literature, data tables summarizing research findings cannot be generated.

Influence on Insulin (B600854) Signaling and Sensitivity Pathways in Preclinical Cellular Models

There is a lack of specific preclinical data detailing the influence of Carboxy Pioglitazone (M-V) on insulin signaling and sensitivity pathways in cellular models. Research into the insulin-sensitizing effects of pioglitazone therapy is concentrated on the parent drug and its primary active metabolites, M-III and M-IV. fda.gov These active compounds exert their effects primarily as potent agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), which modulates the transcription of genes involved in glucose and lipid metabolism, thereby decreasing insulin resistance. fda.govpharmgkb.org

Modulation of Intracellular Signaling Cascades by Carboxy Pioglitazone (M-V)

Specific in vitro studies on the modulation of various intracellular signaling cascades by Carboxy Pioglitazone (M-V) are not available in the reviewed scientific literature. The broader investigation of thiazolidinediones, including pioglitazone, involves complex interactions with multiple signaling pathways, but these findings are attributed to the parent compound and its recognized active metabolites, not specifically to Carboxy Pioglitazone (M-V).

Anti-Inflammatory and Immunomodulatory Effects of Carboxy Pioglitazone (M-V) (In Vitro/Preclinical)

Detailed preclinical or in vitro studies focusing on the anti-inflammatory and immunomodulatory effects of Carboxy Pioglitazone (M-V) have not been identified. The anti-inflammatory properties associated with pioglitazone treatment, such as the trans-repression of NF-κB and subsequent reduction in pro-inflammatory gene expression, are linked to the activation of PPARγ by the parent drug and its main active metabolites. ecrjournal.com

Cytokine Expression Modulation (e.g., TNF-α, IL-1β) in Cellular Studies

There is no specific data available from cellular studies on the modulation of cytokine expression, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), by Carboxy Pioglitazone (M-V). Studies demonstrating the reduction of pro-inflammatory cytokines are attributed to the pharmacological activity of pioglitazone and its primary metabolites, M-III and M-IV.

Impact on Endothelial Function and Angiogenesis in Preclinical In Vitro Models

Information regarding the specific impact of Carboxy Pioglitazone (M-V) on endothelial function and angiogenesis in preclinical in vitro models is not present in the available literature. Research in this area has established that pioglitazone can improve endothelial function and may possess anti-angiogenic properties, but these effects are not specifically dissected for the M-V metabolite. embopress.orgoncotarget.com

Anti-Proliferative and Differentiative Activities of Carboxy Pioglitazone (M-V) (In Vitro/Preclinical)

Preclinical and in vitro data describing any anti-proliferative or differentiative activities of Carboxy Pioglitazone (M-V) are absent from the reviewed literature. While the parent compound pioglitazone has been investigated for such effects in various cell lines, these activities have not been specifically tested for or attributed to the Carboxy Pioglitazone (M-V) metabolite. nih.gov

Inhibition of Cancer Cell Proliferation and Metastasis in In Vitro Assays

No in vitro assays or preclinical studies were found that specifically evaluate the ability of Carboxy Pioglitazone (M-V) to inhibit cancer cell proliferation or metastasis. Investigations into the anti-cancer potential of pioglitazone have been conducted, but the specific contribution or activity of the M-V metabolite has not been reported. nih.govnih.gov

Due to the lack of specific quantitative data for Carboxy Pioglitazone (M-V) in the specified areas of investigation, data tables cannot be generated. Research has consistently identified metabolites M-III and M-IV as the principal active forms contributing to the pharmacological profile of pioglitazone.

Induction of Cell Differentiation and Apoptosis in Preclinical Cellular Models

There is a notable lack of specific preclinical data detailing the direct effects of isolated Carboxy Pioglitazone (M-V) on the induction of cell differentiation and apoptosis. The majority of research has focused on the parent compound, Pioglitazone.

Pioglitazone has been shown to be a potent promoter of adipocyte differentiation both in vitro and in vivo, an effect linked to its high-affinity binding to the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov In animal models, Pioglitazone treatment leads to an enhanced number of small adipocytes, indicating the recruitment of new fat cells. nih.gov Furthermore, Pioglitazone is known to regulate the transcription of genes that stimulate adipocyte differentiation.

Regarding apoptosis, or programmed cell death, Pioglitazone has demonstrated pro-apoptotic effects in various preclinical models, including cancer cells and vascular smooth muscle cells. frontiersin.org Studies have shown that Pioglitazone can induce apoptosis in glioma cells and, in combination with other agents, enhance apoptosis in leukemia cells. This activity is often linked to its function as a PPARγ agonist, which can modulate pathways involved in cell proliferation and survival. frontiersin.org For instance, in non-small cell lung cancer (NSCLC) cell lines, Pioglitazone treatment induced significant apoptosis. nih.gov

While these effects are well-documented for Pioglitazone, the specific contribution of its carboxy metabolite, M-V, to these processes of cell differentiation and apoptosis has not been clearly elucidated in available scientific literature.

Influence on Tumor Bioenergetics and Glycolytic Activity in In Vitro Studies

Similar to the topic of apoptosis, there is an absence of specific in vitro studies investigating the influence of Carboxy Pioglitazone (M-V) on tumor bioenergetics and glycolytic activity. Research in this area has centered on the parent drug, Pioglitazone.

Tumor cells are known to exhibit altered metabolism, often characterized by increased glucose uptake and a high rate of glycolysis even in the presence of oxygen—a phenomenon known as the Warburg effect. frontiersin.org Preclinical studies have explored Pioglitazone's ability to modulate these metabolic pathways. In models of non-small cell lung cancer (NSCLC), Pioglitazone treatment led to a significant reduction in the glycolytic process, as measured by the extracellular acidification rate (ECAR). nih.gov This effect was observed within hours of treatment and was associated with a decrease in the expression of glucose transporter Glut-1, which is crucial for glucose uptake in cancer cells. nih.gov

In other studies using multicellular tumor spheroid models of prostate carcinoma, Pioglitazone was found to inhibit tumor cell proliferation by modulating cell metabolism, including decreasing oxygen consumption and increasing lactate (B86563) secretion. nih.gov However, these findings are attributed to the action of Pioglitazone itself. The specific role, if any, that Carboxy Pioglitazone (M-V) plays in altering tumor bioenergetics remains undefined in the reviewed literature.

Contribution of Carboxy Pioglitazone (M-V) to the Overall Preclinical Pharmacological Effects of Pioglitazone

Table of Mentioned Compounds

| Compound Name | Abbreviation / Other Name |

|---|---|

| Pioglitazone | - |

| Carboxy Pioglitazone | M-V |

| Keto-pioglitazone | M-III |

| Hydroxy-pioglitazone | M-IV |

| Hydroxy-pioglitazone | M-II |

| Metabolite M-I | M-I |

| Metabolite M-VI | M-VI |

Advanced Analytical Methodologies for Carboxy Pioglitazone M V Research

Chromatographic Techniques for Carboxy Pioglitazone (B448) (M-V) Quantification

Chromatographic techniques are fundamental in separating Carboxy Pioglitazone (M-V) from its parent drug and other metabolites, enabling accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Pioglitazone and its metabolites, including Carboxy Pioglitazone (M-V). The development of a robust HPLC method involves the meticulous selection of columns, mobile phases, and detection wavelengths to achieve optimal separation and sensitivity.

A selective and sensitive HPLC method was developed for the determination of Pioglitazone and its degradation products, which include the acid metabolite M-V. innovareacademics.in This method utilized a C18 column with a gradient elution system. innovareacademics.iningentaconnect.com The mobile phase typically consists of a buffer and an organic solvent, with adjustments in pH and composition to ensure effective separation. innovareacademics.insid.ir For instance, one method employed a mobile phase of 0.01 M phosphate (B84403) buffer (pH 3.6) and a mixture of buffer, acetonitrile (B52724), and methanol (B129727). innovareacademics.in UV detection is commonly performed at a wavelength around 225 nm or 269 nm for quantifying these compounds. innovareacademics.inresearchgate.net

Validation of the HPLC method is crucial to ensure its reliability. Key validation parameters include linearity, precision, accuracy, specificity, and robustness, as per ICH guidelines. sid.ir Linearity is typically established over a concentration range, with correlation coefficients (r²) greater than 0.999 demonstrating a strong linear relationship. sid.ir Precision is assessed through intra-day and inter-day variations, with relative standard deviation (%RSD) values ideally being low. sid.ir Accuracy is determined by recovery studies, ensuring the method can accurately quantify the analyte in a sample matrix. sid.irijpsonline.com

Table 1: Example of HPLC Method Parameters for Pioglitazone Metabolite Analysis

| Parameter | Condition |

|---|---|

| Column | Alltima C18 (250 x 4.6 mm, 5 µm) innovareacademics.in |

| Mobile Phase A | 0.01 M phosphate buffer (pH 3.6) with 0.1% v/v triethylamine (B128534) innovareacademics.in |

| Mobile Phase B | Buffer (pH 3.6), acetonitrile, methanol (20:50:30 v/v) innovareacademics.in |

| Flow Rate | 1.0 mL/min innovareacademics.in |

| Detection | UV at 225 nm innovareacademics.in |

| Column Temperature | 45°C innovareacademics.in |

| Run Time | 40 minutes innovareacademics.in |

Ultra-Performance Liquid Chromatography (UPLC) Applications for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. These advantages are particularly beneficial for the complex analysis of drug metabolites. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which contributes to their enhanced performance. dergipark.org.tr

For Pioglitazone and its metabolites, UPLC methods have been developed to improve separation efficiency. researchgate.netjneonatalsurg.com These methods often demonstrate better resolution and lower retention times compared to HPLC. researchgate.netdergipark.org.tr For example, a UPLC method for Pioglitazone and its active metabolites, keto-pioglitazone and hydroxy-pioglitazone, achieved retention times of less than 2 minutes. lcms.cz The enhanced sensitivity of UPLC, often coupled with mass spectrometry, allows for the detection of metabolites at very low concentrations, which is critical for pharmacokinetic studies. lcms.cz

The mobile phase in UPLC methods for Pioglitazone analysis often consists of a mixture of a buffered aqueous solution and an organic solvent like acetonitrile or methanol. dergipark.org.trnih.gov The use of UPLC is particularly advantageous for separating structurally similar metabolites, ensuring accurate quantification and characterization. jneonatalsurg.com

High-Performance Thin Layer Chromatography (HPTLC) for Metabolite Screening

High-Performance Thin Layer Chromatography (HPTLC) is a valuable tool for the screening of drug metabolites. It offers simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. For Pioglitazone and its metabolites, HPTLC methods have been developed for both qualitative and quantitative analysis. ajrconline.orgrjptonline.orgresearchgate.net

In HPTLC, a stationary phase, typically silica (B1680970) gel 60 F254, is coated on a glass or aluminum plate. ajrconline.orgrjptonline.org The separation is achieved by developing the plate in a chamber containing a suitable mobile phase. For Pioglitazone, a common mobile phase consists of a mixture of toluene, methanol, and ammonia. ajrconline.org After development, the separated spots are visualized under UV light and quantified using a densitometer. ajrconline.orgresearchgate.net

HPTLC methods for Pioglitazone have been validated for linearity, precision, and accuracy. ajrconline.orgrjptonline.org The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the sensitivity of the method. ajrconline.orgrjptonline.org While not as high-resolution as HPLC or UPLC, HPTLC serves as an effective screening tool for identifying the presence of metabolites in various samples. researchgate.net

Mass Spectrometry-Based Approaches for Carboxy Pioglitazone (M-V)

Mass spectrometry (MS) is an indispensable technique in metabolite research, providing detailed information on the mass and structure of analytes. When coupled with liquid chromatography, it becomes a powerful tool for the identification and quantification of metabolites like Carboxy Pioglitazone (M-V).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the sensitive and selective detection capabilities of MS. This technique has been extensively used to identify and quantify Pioglitazone and its metabolites in various biological matrices. nih.govingentaconnect.com

In LC-MS analysis, the eluent from the LC column is introduced into the mass spectrometer, where the molecules are ionized. The mass-to-charge ratio (m/z) of the resulting ions is then measured, allowing for the identification of the compounds. For Carboxy Pioglitazone (M-V), LC-MS can confirm its presence by detecting its specific protonated molecular ion. During stress degradation studies, LC-MS has been instrumental in identifying various degradation products of Pioglitazone. ingentaconnect.comnih.govingentaconnect.com

High-resolution mass spectrometry (HRMS), such as that provided by Orbitrap or time-of-flight (TOF) analyzers, offers highly accurate mass measurements, which is crucial for determining the elemental composition of unknown metabolites. nih.govnih.gov This capability is invaluable in distinguishing between compounds with very similar masses.

Tandem Mass Spectrometry (LC-MS/MS) for Structure Elucidation and Trace Analysis

Tandem Mass Spectrometry (LC-MS/MS) takes the analytical capabilities a step further by enabling the structural elucidation of metabolites and facilitating trace-level analysis. In an LC-MS/MS experiment, a specific precursor ion (e.g., the molecular ion of Carboxy Pioglitazone) is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a unique "fingerprint" that helps to confirm the structure of the metabolite. nih.govresearchgate.net

LC-MS/MS methods have been developed for the simultaneous determination of Pioglitazone and its active metabolites in human plasma with high sensitivity and specificity. nih.gov These methods often employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which allows for highly selective and sensitive quantification. nih.govrsc.org The ion transitions monitored are specific to each analyte, minimizing interference from other compounds in the matrix. nih.gov

The high sensitivity of LC-MS/MS makes it ideal for trace analysis, enabling the detection and quantification of metabolites at very low concentrations (in the pg/mL to ng/mL range). lcms.cznih.govrsc.org This is particularly important for pharmacokinetic studies where metabolite concentrations can be very low. The structural information obtained from MS/MS fragmentation is also critical for identifying novel or unexpected metabolites. nih.govfrontiersin.org

Table 2: Example of LC-MS/MS Transitions for Pioglitazone and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Pioglitazone (PIO) | 357 | 134 nih.gov |

| Metabolite M-III (keto-derivative) | 371 | 148 nih.gov |

| Metabolite M-IV (hydroxy-derivative) | 373 | 150 nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Comprehensive Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification and structural elucidation of drug metabolites, including Carboxy Pioglitazone (M-V). Techniques such as Time-of-Flight (TOF) and Orbitrap mass spectrometry provide high mass accuracy and resolution, enabling the differentiation of metabolites from endogenous matrix components. hres.ca The high mass accuracy, typically below 5 ppm error, allows for the confident determination of the elemental composition of metabolites. nih.gov

In the context of Pioglitazone metabolism studies, HRMS coupled with liquid chromatography (LC), such as UHPLC-Q-Exactive Orbitrap HRMS, has been effectively used to identify various metabolites and impurities. pharmgkb.org This approach involves comparing the mass spectra of samples from incubated solutions (e.g., with human hepatocytes) against control samples. nih.gov The identification of Carboxy Pioglitazone (M-V) relies on detecting its precise mass-to-charge ratio (m/z) and characteristic isotopic patterns.

Furthermore, tandem mass spectrometry (MS/MS) experiments, using fragmentation techniques like Collision-Induced Dissociation (CID) or the more recent Electron Activated Dissociation (EAD), are employed to probe the metabolite's structure. nih.gov The fragmentation pattern of Carboxy Pioglitazone (M-V) is compared with that of the parent drug, Pioglitazone, to pinpoint the site of metabolic modification—in this case, the oxidation of the ethyl group to a carboxylic acid. cymitquimica.com Advanced data processing workflows, sometimes combining stable isotope tracing with HRMS, can significantly improve the rate of validated metabolite identification from complex biological matrices. nih.govdrugbank.comsimsonpharma.com

Table 1: HRMS Parameters for Metabolite Identification

| Parameter | Description | Typical Value/Technique | Reference |

|---|---|---|---|

| Mass Analyzer | Technology used for mass separation. | Orbitrap, Time-of-Flight (TOF) | hres.ca |

| Mass Accuracy | The deviation of the measured mass from the theoretical mass. | < 5 ppm | nih.gov |

| Fragmentation | Method used to induce fragmentation for structural analysis. | Collision-Induced Dissociation (CID), Electron Activated Dissociation (EAD) | nih.gov |

| Data Acquisition | Mode of acquiring MS/MS data. | Data-Dependent Acquisition (DDA) | nih.gov |

Electrochemical and Spectroscopic Methods for Carboxy Pioglitazone (M-V)

While LC-MS remains the gold standard, electrochemical and spectroscopic methods offer alternative or complementary approaches for the quantification of Pioglitazone and its metabolites. medchemexpress.comsynzeal.com

Electrochemical methods, particularly voltammetric techniques, provide sensitive and cost-effective means for determining electroactive compounds like Pioglitazone. vulcanchem.com Techniques such as square-wave adsorptive cathodic stripping voltammetry have been developed for Pioglitazone analysis. nih.gov These methods are based on the electrochemical reduction of the compound at an electrode surface.

For Pioglitazone, a well-defined, irreversible reduction peak is typically observed. vulcanchem.com The peak current is proportional to the drug's concentration under optimized conditions, including pH, supporting electrolyte, and scan parameters. nih.gov While these methods are often developed for the parent drug, they can be adapted for metabolites like Carboxy Pioglitazone (M-V), provided the core electroactive structure remains intact. The sensitivity of these techniques is notable, with detection limits reported in the nanomolar range. nih.gov

Table 2: Voltammetric Analysis Parameters for Pioglitazone

| Technique | pH | Potential (V) | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Square-Wave Adsorptive Cathodic Stripping Voltammetry | 5.0 (Britton-Robinson buffer) | -1.5 vs. Ag/AgCl | 8.08 x 10⁻⁹ M | nih.gov |

| Differential Pulse Voltammetry | 6.0 (BR buffer) | -1.80 | 2.65 x 10⁻¹⁰ M | vulcanchem.com |

| Differential Pulse Polarography | 6.0 (Britton-Robinson Buffer) | N/A | N/A |

UV-Vis spectrophotometry offers a simple and rapid method for the quantification of Pioglitazone in bulk and pharmaceutical forms. The method is based on measuring the absorbance at a specific wavelength (λmax), which for Pioglitazone is often around 224-269 nm, depending on the solvent. Linearity is typically established over a specific concentration range.

Spectrofluorimetric methods provide enhanced sensitivity and are based on the native fluorescence of the compound. For Pioglitazone, fluorescence intensity can be measured in a solvent like methanol at a specific emission wavelength (e.g., 512 nm). These methods have been successfully applied to determine the drug in biological fluids, demonstrating very low limits of detection (LOD) in the µg/mL to ng/mL range. The applicability of these techniques to Carboxy Pioglitazone (M-V) would depend on how the structural modification affects its chromophoric and fluorophoric properties. Fading spectrophotometric methods using dyes like Eosine B have also been reported.

Table 3: Spectroscopic and Spectrofluorimetric Method Parameters for Pioglitazone

| Method | Solvent/Medium | λmax (nm) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|

| UV Spectrophotometry | Ethanol | 224.4 | 5-25 | |

| UV Spectrophotometry | 0.2M Hydrochloric acid | 269.2 | 5-40 | |

| Spectrofluorimetry | Methanol | 512 (Emission) | 0.005-1.3 | |

| Fading Spectrophotometry | Eosine B | 518 | 3-27 |

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC) for Separation and Analysis

Capillary electrophoresis (CE) and its variant, Micellar Electrokinetic Chromatography (MEKC), are powerful separation techniques characterized by high efficiency, short analysis times, and minimal sample consumption. medchemexpress.com MEKC extends the applicability of CE to neutral molecules by introducing micelles into the buffer solution, which act as a pseudo-stationary phase.

These methods have been developed for the determination of Pioglitazone and its related impurities. In MEKC, separation is achieved based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. For Pioglitazone analysis, a background electrolyte containing a surfactant like sodium dodecyl sulphate (SDS) above its critical micelle concentration is used. The separation can be optimized by adjusting parameters such as buffer pH, surfactant concentration, and applied voltage. An MEKC method was able to separate Pioglitazone and an unsaturated impurity in under 7 minutes. Such high-resolution separation techniques are ideal for resolving complex mixtures containing the parent drug and multiple metabolites like Carboxy Pioglitazone (M-V).

Bioanalytical Method Validation Strategies for Preclinical Research Samples Containing Carboxy Pioglitazone (M-V)

Robust bioanalytical method validation is fundamental for obtaining reliable data from preclinical samples. Any method developed for the quantification of Carboxy Pioglitazone (M-V) must undergo rigorous validation according to established guidelines. This process typically involves assessing several key parameters. cymitquimica.com

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques validated for Pioglitazone and its metabolites in biological matrices like plasma and serum. cymitquimica.com Validation includes demonstrating the method's specificity, linearity over a defined concentration range, accuracy, and precision (both within-day and between-day). cymitquimica.com Other essential validation parameters include determining the limit of quantitation (LOQ), assessing analyte recovery from the biological matrix during sample preparation (e.g., liquid-liquid or solid-phase extraction), and evaluating the stability of the analyte under various conditions (e.g., freeze-thaw cycles, short-term bench-top storage). cymitquimica.com

Table 4: Typical Bioanalytical Method Validation Parameters for Pioglitazone Metabolites

| Validation Parameter | Acceptance Criteria | Example Finding (Pioglitazone/Metabolites) | Reference |

|---|---|---|---|

| Linearity (r²) | > 0.99 | > 0.999 | cymitquimica.com |

| Precision (RSD%) | < 15% (20% at LLOQ) | Intra- and inter-assay precision ≤ 9% | |

| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | -8.2% to +13.4% | |

| Recovery | Consistent and reproducible | Mean recovery of 77.4% - 83.2% for Pioglitazone | cymitquimica.com |

| Limit of Quantitation (LOQ) | Lowest concentration meeting accuracy/precision criteria | 0.02 - 0.5 µg/mL for various metabolites |

Application of Metabolomics-Based Approaches for Novel Pathway Identification and Biomarker Discovery

Metabolomics, the large-scale study of small molecules within a biological system, is a powerful hypothesis-generating tool for discovering novel metabolic pathways and potential biomarkers. Untargeted metabolomics approaches, typically employing LC-HRMS, analyze the global metabolic profile of biological samples (e.g., plasma, urine, or hepatocyte incubations) following exposure to a drug like Pioglitazone.

By comparing the metabolic profiles of treated versus untreated groups, researchers can identify previously unknown metabolites of Pioglitazone, including those resulting from uncommon biotransformations like N-glucuronidation or ring-opening of the thiazolidinedione structure. Studies have successfully used two-stage data analysis approaches, combining time-course experiments with stable isotope tracing, to effectively mine data for Pioglitazone metabolite ions from complex matrices.

Furthermore, metabolomics can reveal how Pioglitazone administration alters endogenous metabolic pathways. For instance, studies have shown that Pioglitazone can significantly alter purine (B94841) and beta-alanine (B559535) metabolism. Such findings can uncover novel mechanisms of action or identify biomarkers associated with the drug's therapeutic or other effects. This systems-level view is critical for a comprehensive understanding of the biochemical impact of Pioglitazone and its metabolite, Carboxy Pioglitazone (M-V).

Future Directions and Emerging Research Avenues for Carboxy Pioglitazone M V

Exploration of Novel Preclinical Biological Activities and Therapeutic Potential

The primary pharmacological activity of pioglitazone (B448) is mediated through its major active metabolites, M-III and M-IV, which contribute significantly to its hypoglycemic effects. researchgate.netnih.gov However, the biological activity of Carboxy Pioglitazone (M-V) is not well characterized. Preclinical studies on the parent drug, pioglitazone, have suggested potential anti-proliferative effects in cancer models and other activities beyond glycemic control. nih.govmdpi.com The contribution of its various metabolites to these other effects is unknown. One study identified the carboxylic acid derivative M-V and its taurine (B1682933) conjugate as major radioactive components in dog bile, suggesting it may be a key product for elimination in some species. nih.gov

Future preclinical research must pivot to specifically investigate the pharmacological profile of M-V. A crucial avenue of exploration is to determine if M-V possesses any intrinsic activity at the peroxisome proliferator-activated receptor-gamma (PPARγ), the primary target of thiazolidinediones. mdpi.com Beyond this, studies should assess whether M-V exhibits novel biological activities independent of PPARγ activation. Given the emerging research into pioglitazone's role in inflammation and cell proliferation, it would be pertinent to screen M-V for potential anti-inflammatory or anti-cancer properties in relevant cell culture and animal models. nih.gov Determining whether M-V is an active metabolite with a unique therapeutic profile or an inactive catabolite is a fundamental step toward fully understanding pioglitazone's mechanism of action.

Development of Advanced Preclinical Pharmacokinetic-Pharmacodynamic Models

Understanding the relationship between drug concentration and its effect over time is central to drug development. While pharmacokinetic (PK) profiles for pioglitazone and its main active metabolites are established, dedicated pharmacokinetic-pharmacodynamic (PK/PD) models for Carboxy Pioglitazone (M-V) are lacking. researchgate.netresearchgate.net Preclinical research on pioglitazone has utilized population PK/PD analysis in animal models, such as Wistar fatty rats, to link drug exposure to plasma glucose reduction using indirect response models. nih.gov Furthermore, more sophisticated approaches like physiologically based pharmacokinetic (PBPK) modeling are being developed to predict drug disposition under various physiological conditions, such as in diabetic patients. oatext.com

A critical future direction is the development of specific and advanced preclinical PK/PD models for M-V. This research should aim to:

Characterize the formation and elimination kinetics of M-V from its parent drug, pioglitazone.

Develop population PK models for M-V in relevant preclinical species.

If any biological activity is identified (as per section 6.1), link M-V exposure to specific pharmacodynamic endpoints using advanced modeling techniques.

Table 1: Potential Applications of Advanced PK/PD Modeling for Carboxy Pioglitazone (M-V) Research

| Modeling Approach | Research Question Addressed | Potential Impact on Research |

| Population PK Modeling | How do the formation and clearance of M-V vary between individual animals? | Helps understand inter-subject variability and design more efficient preclinical studies. |

| Mechanism-Based PK/PD Modeling | What is the direct relationship between M-V concentration at the target site and a specific biological response? | Elucidates the metabolite's precise contribution to the drug's overall effect, separating it from the parent drug and other metabolites. |

| Physiologically Based PK (PBPK) Modeling | How would M-V disposition change in different physiological states (e.g., organ impairment) or species? | Facilitates preclinical-to-clinical translation and predicts potential for altered metabolite exposure in specific patient populations. |

Investigation of Genetic Polymorphisms Influencing Carboxy Pioglitazone (M-V) Metabolism in Animal Models

The metabolism of pioglitazone is heavily influenced by the cytochrome P450 (CYP) enzyme system, with CYP2C8 being the primary enzyme responsible for its transformation, and CYP3A4 playing a lesser role. nih.govdrugbank.com Genetic variations in these enzymes can lead to significant inter-individual differences in drug metabolism and response. mdpi.com For instance, the functional polymorphism CYP2C8*3 is known to affect pioglitazone's pharmacokinetics. nih.govnih.gov

While the influence of genetics on the parent drug is an active area of research, less is known about the specific impact on M-V formation. One clinical study found that polymorphisms in the transporter gene SLCO1B1 did not have a significant effect on the pharmacokinetics of M-V. nih.gov However, the direct impact of CYP enzyme polymorphisms on M-V levels is not fully understood.

Future research should leverage animal models to dissect the role of specific genetic variants. The use of "humanized" animal models, which express human CYP enzymes, or knock-out models lacking specific CYPs, would be a powerful strategy. These studies would allow researchers to precisely quantify how polymorphisms in CYP2C8 and other relevant enzymes directly alter the rate of M-V formation and its subsequent clearance. Such investigations are crucial for predicting which individuals might have higher or lower exposure to this particular metabolite, which could be important if M-V is found to have distinct biological activities or toxicities.

Comparative Metabolomic and Proteomic Studies with Other Thiazolidinedione Metabolites

Metabolomics and proteomics are powerful tools for obtaining a global snapshot of the biochemical changes induced by a drug. tno.nlnih.gov Studies on thiazolidinediones, including pioglitazone and rosiglitazone, have used these "omics" technologies to identify distinct metabolic fingerprints. For instance, treatment with TZDs has been shown to alter pathways related to amino acid metabolism, purine (B94841) metabolism, and lipid profiles, including changes in lysophosphatidylcholines and phosphatidylcholines in the liver. nih.govnih.govnih.gov Furthermore, chemical proteomics has been used to compare the off-target protein binding profiles of pioglitazone and rosiglitazone, revealing both similarities and unique interactions that may explain differences in their clinical profiles. marquette.edu

A significant emerging research avenue is to apply these powerful techniques to the metabolites themselves. Future studies should perform comparative metabolomic and proteomic analyses to contrast the effects of Carboxy Pioglitazone (M-V) with those of the parent drug and its other major metabolites (M-III and M-IV). Such studies could reveal:

Unique Metabolic Pathways: Whether M-V perturbs cellular metabolic networks in a way that is distinct from pioglitazone or its other metabolites.

Differential Protein Binding: If M-V has a unique profile of on-target and off-target protein interactions.

Identifying a unique biological fingerprint for M-V could provide crucial clues to its function and its potential contribution to the therapeutic or adverse effects of pioglitazone.

Integration of In Silico and Computational Approaches in Carboxy Pioglitazone (M-V) Research

Computational methods are increasingly used to accelerate drug discovery and characterization. For pioglitazone and its analogues, in silico techniques like molecular docking and molecular dynamics simulations have been employed to predict interactions with their primary target, PPARγ, as well as potential off-targets like the Furin protease. nih.govnih.gov These computational approaches can provide valuable insights into the binding affinity and molecular interactions that govern a compound's biological activity before resource-intensive preclinical experiments are conducted.

This research paradigm should be systematically extended to Carboxy Pioglitazone (M-V). A focused in silico research program could rapidly advance our understanding of this metabolite. Key computational studies would include:

Molecular Docking: To predict the binding affinity of M-V for PPARγ and compare it to that of pioglitazone and its active metabolites. This could quickly help classify it as a potentially active or inactive PPARγ ligand.

Off-Target Screening: Docking M-V against a panel of known off-targets for TZDs and other nuclear receptors to identify potential new interactions.

ADMET Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity properties of M-V.

The results from these computational studies would be instrumental in generating hypotheses and guiding the design of subsequent in vitro and in vivo preclinical research.

Table 2: Proposed In Silico Research Workflow for Carboxy Pioglitazone (M-V)

| Research Step | Computational Tool/Method | Objective |

| 1. Target Interaction Analysis | Molecular Docking (e.g., AutoDock Vina) | Predict binding energy and pose of M-V within the PPARγ ligand-binding domain. Compare with pioglitazone. |

| 2. Binding Stability Assessment | Molecular Dynamics (MD) Simulations | Evaluate the stability of the M-V-protein complex over time to validate docking predictions. |

| 3. Off-Target Prediction | Reverse Docking / Target Fishing | Screen M-V against a library of proteins to identify potential unintended binding partners. |

| 4. Pharmacokinetic Profiling | ADMET Prediction Software | Estimate properties like solubility, permeability, and potential for metabolic liabilities. |

Translational Research Implications from Preclinical Carboxy Pioglitazone (M-V) Studies

The ultimate goal of characterizing a drug metabolite is to improve clinical outcomes. A thorough preclinical evaluation of Carboxy Pioglitazone (M-V) holds significant translational potential. The marked variability in patient response to pioglitazone is well-documented and is influenced by factors including genetic makeup. researchgate.net A deeper understanding of the complete metabolic profile of pioglitazone, including the specific roles of metabolites like M-V, is essential to bridge the gap between preclinical findings and clinical reality.

Should preclinical studies reveal that M-V possesses a unique biological activity, it could open new therapeutic avenues or explain some of the drug's pleiotropic effects. Conversely, if M-V is found to interact with off-targets associated with adverse events, it could help explain idiosyncratic toxicity.

The integration of findings from the research avenues described above could lead to several key clinical applications. For example, understanding how genetic polymorphisms affect M-V levels could lead to the development of pharmacogenomic biomarkers to predict which patients will have a particular metabolic profile. This knowledge could be used to personalize therapy, optimizing efficacy while minimizing risk. Ultimately, moving beyond a focus solely on the parent drug to a more holistic understanding of its metabolic fate is a crucial step in advancing the safe and effective use of pioglitazone.

Q & A

Q. What are the standard methodologies for synthesizing Carboxy Pioglitazone (M-V), and how do they ensure structural fidelity?

Carboxy Pioglitazone (M-V) is synthesized via multi-step reactions starting from 2-(5-ethyl-2-pyridyl)ethanol. Key steps include condensation with 4-fluoronitrobenzene under NaH/DMF conditions, catalytic hydrogenation (H₂/Pd-C), and cyclization with thiourea in refluxing ethanol . Structural fidelity is ensured through spectroscopic validation (NMR, LC-MS) and comparison with reference standards. Critical quality control involves monitoring reaction intermediates using HPLC to detect side products (e.g., incomplete reduction of nitro groups) .

Q. How can researchers validate the identity and purity of Carboxy Pioglitazone (M-V) in experimental settings?

Identity confirmation requires a combination of:

- 1H/13C NMR to verify proton environments and carbon骨架.

- High-resolution mass spectrometry (HRMS) for molecular weight accuracy (±5 ppm).

- X-ray crystallography (if crystalline) for absolute configuration. Purity is assessed via HPLC-UV (≥98% purity threshold) with a C18 column and acetonitrile/water mobile phase. Residual solvents (e.g., DMF, THF) are quantified using GC-MS per ICH guidelines .

Advanced Research Questions

Q. What experimental design strategies mitigate biases in studies investigating Carboxy Pioglitazone (M-V)'s long-term metabolic effects?

- Cohort stratification : Separate subjects by metabolic phenotypes (e.g., CYP2C8*3 allele carriers) to account for pharmacokinetic variability .

- Blinding : Use double-blinded protocols for sample analysis to reduce observer bias.

- Control groups : Include matched controls receiving non-thiazolidinedione therapies to isolate M-V-specific effects.

- Longitudinal data collection : Employ repeated-measures ANOVA to track temporal changes in glucose metabolism and adverse events (e.g., bladder cancer risk) .

Q. How can conflicting data on Carboxy Pioglitazone (M-V)'s neuroprotective vs. oncogenic risks be reconciled?

Discrepancies arise from:

- Study design heterogeneity : Observational studies (e.g., dementia risk reduction ) vs. RCTs with shorter follow-up.

- Biospecimen variability : Plasma vs. cerebrospinal fluid metabolite levels.

- Confounding factors : Comorbidities (e.g., diabetes duration) and polypharmacy. Resolution strategies :

- Conduct dose-response meta-analyses using GRADE criteria.

- Apply Mendelian randomization to reduce confounding .

Q. What in silico and in vitro models are optimal for predicting Carboxy Pioglitazone (M-V)'s off-target interactions?

- Molecular docking : Use AutoDock Vina to screen M-V against PPARγ, PPARα, and androgen receptors. Prioritize binding affinities < -7.0 kcal/mol.

- Cellular assays :

- PPARγ transactivation assays (Luciferase reporter in HEK293 cells).

- CYP450 inhibition screens (e.g., CYP3A4 IC₅₀ determination via fluorometric kits).

Methodological Challenges and Solutions

Q. How should researchers address low metabolite recovery in pharmacokinetic studies of Carboxy Pioglitazone (M-V)?

- Sample preparation : Use protein precipitation with acetonitrile (1:3 v/v) followed by SPE (C18 cartridges) to enhance recovery (>85%).

- Analytical optimization : Employ UPLC-MS/MS with deuterated internal standards (e.g., M-V-d4) to correct for matrix effects.

- Stability testing : Validate freeze-thaw cycles (-80°C storage) and bench-top stability (4°C for 24h) .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in Carboxy Pioglitazone (M-V) studies?

- Non-parametric methods : Use restricted cubic splines or Gaussian processes to model U-shaped responses (e.g., neuroprotection at low doses vs. toxicity at high doses).

- Bayesian hierarchical models : Incorporate prior data on PPARγ activation thresholds to inform posterior probability estimates.

- Sensitivity analyses : Apply E-value metrics to quantify unmeasured confounding robustness .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical rigor in studies involving Carboxy Pioglitazone (M-V)'s carcinogenicity risks?

- Informed consent : Disclose potential bladder cancer risks (HR 1.13–1.30 ) in participant agreements.

- Data transparency : Pre-register protocols on Open Science Framework (OSF) and share raw metabolomics data via repositories like MetaboLights.

- Bias mitigation : Adopt STROBE guidelines for observational studies and CONSORT for RCTs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.